2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylpyrazine
Description
The exact mass of the compound this compound is 286.15420922 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-11-14(16-4-3-15-11)20-7-5-19(6-8-20)12-9-13(21-2)18-10-17-12/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHOXWPABUJCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=CC(=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity.
Mode of Action
It is suggested that the mechanism of inhibition of the haem detoxification pathway is expected to be similar to that of chloroquine.
Biochemical Pathways
The compound is likely to affect the haem detoxification pathway. This pathway is crucial for the survival of certain parasites, and its inhibition can lead to their death. The downstream effects of this inhibition are yet to be fully explored.
Pharmacokinetics
It is known that piperazine derivatives are slowly absorbed and exhibit multiple peaks in their plasma concentration curve, suggesting enterohepatic recycling.
Result of Action
The molecular and cellular effects of the compound’s action are yet to be fully understood. It is known that the inhibition of the haem detoxification pathway can lead to the death of certain parasites.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, storage temperature and light exposure can affect the stability of the compound
Biochemical Analysis
Biochemical Properties
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylpyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to alpha1-adrenergic receptors, which are G protein-coupled receptors involved in the contraction of smooth muscles in blood vessels. The nature of these interactions often involves competitive inhibition or activation, depending on the specific biochemical pathway.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the serotonin and dopamine pathways, which are crucial for neurotransmission. This modulation can lead to changes in cellular behavior, such as altered cell proliferation and apoptosis rates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been shown to interact with DNA gyrase and topoisomerase IV, enzymes responsible for controlling DNA topology. These interactions can result in the inhibition of bacterial DNA replication, highlighting its potential as an antimicrobial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as antidepressant-like activity in rodent behavioral models. At higher doses, it can cause toxic or adverse effects, including disruptions in cardiovascular function and cholinergic-nitric oxide signaling.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydroxylation and N-dealkylation, primarily catalyzed by cytochrome P450 enzymes. These metabolic processes can lead to the formation of various metabolites, which may have distinct biological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it may exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific cellular compartments.
Biological Activity
The compound 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylpyrazine is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
It features a pyrimidine ring, a piperazine moiety, and a methylpyrazine component, which contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-Methylpyridine | E. coli | 62.5 |
| 6-Methoxypyrimidine | S. aureus | 78.12 |
Anticancer Activity
The compound’s potential as an anticancer agent has been explored through various in vitro studies. It has been reported to exhibit antiproliferative effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values for these cell lines were found to be 226 µg/mL and 242.52 µg/mL respectively .
The biological activity of this compound may be attributed to:
- Inhibition of Nucleotide Synthesis: Similar compounds have been shown to disrupt nucleotide biosynthesis pathways, which are crucial for DNA replication in both prokaryotic and eukaryotic cells .
- Interference with Signal Transduction: The compound may affect signaling pathways that regulate cell proliferation and apoptosis, thereby enhancing its anticancer properties.
Study 1: Antimicrobial Efficacy
In a study conducted by Garavaglia et al., the efficacy of pyrimidine derivatives was tested against various pathogens. The results indicated that similar structures significantly inhibited bacterial growth, suggesting that this compound could exhibit comparable effects .
Study 2: Anticancer Properties
A recent investigation into the antiproliferative effects of related compounds on cancer cell lines revealed promising results. The study demonstrated that modifications in the piperazine ring could enhance cytotoxicity against HeLa and A549 cells, indicating a potential pathway for further development of this compound as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
